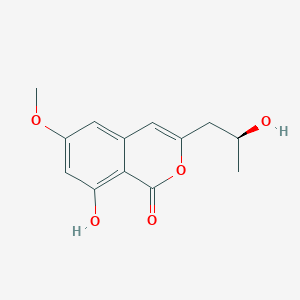
Diaporthin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diaporthin is a natural product found in Aspergillus ochraceus with data available.
Applications De Recherche Scientifique
Antimicrobial Activity
One of the most notable applications of diaporthin is its antimicrobial properties. Research has demonstrated its effectiveness against various pathogenic microorganisms.
Case Study: Antibacterial Activity
In a study involving Diaporthe terebinthifolii, this compound was isolated and tested against clinical pathogens such as Escherichia coli and Staphylococcus aureus. The results indicated that this compound exhibited comparable antibacterial activity to crude extracts from the fungus, with specific inhibition zones noted in Table 1 below:
| Microorganism | Inhibition Zone (mm) | Control |
|---|---|---|
| E. coli | 15 | Ampicillin (20) |
| M. luteus | 18 | Oxacillin (100) |
| Methicillin-sensitive S. aureus | 17 | Oxacillin (600) |
| Methicillin-resistant S. aureus | 16 | Oxacillin (600) |
These findings highlight the potential of this compound as an alternative antimicrobial agent, particularly against resistant strains of bacteria .
Cytotoxic Effects
This compound has also been studied for its cytotoxic effects on cancer cell lines.
Case Study: Cytotoxicity Against Cancer Cells
Research conducted on various derivatives of this compound revealed its cytotoxic activity against human cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer). For instance, a derivative isolated from Diaporthe sp. showed an IC50 value of 5.92 µM against HeLa cells, suggesting strong potential for development into anticancer therapies .
Phytotoxic Activity
In addition to its antimicrobial and cytotoxic properties, this compound has demonstrated phytotoxicity, affecting plant growth.
Case Study: Phytotoxic Effects on Lemna Paucicostata
A study reported that compounds derived from Diaporthe eres exhibited phytotoxic effects on Lemna paucicostata, indicating potential applications in agricultural pest management by inhibiting unwanted plant growth .
Summary of Biological Activities
The following table summarizes the biological activities associated with this compound:
| Activity Type | Target Organism/Cell Line | Effectiveness |
|---|---|---|
| Antibacterial | E. coli, S. aureus | Effective (varied zones) |
| Cytotoxic | HeLa, MCF-7 | IC50 = 5.92 µM |
| Phytotoxic | Lemna paucicostata | Inhibitory effect observed |
Propriétés
Numéro CAS |
10532-39-5 |
|---|---|
Formule moléculaire |
C13H14O5 |
Poids moléculaire |
250.25 g/mol |
Nom IUPAC |
8-hydroxy-3-[(2S)-2-hydroxypropyl]-6-methoxyisochromen-1-one |
InChI |
InChI=1S/C13H14O5/c1-7(14)3-10-5-8-4-9(17-2)6-11(15)12(8)13(16)18-10/h4-7,14-15H,3H2,1-2H3/t7-/m0/s1 |
Clé InChI |
ORLHWDAVUBPRKN-ZETCQYMHSA-N |
SMILES |
CC(CC1=CC2=CC(=CC(=C2C(=O)O1)O)OC)O |
SMILES isomérique |
C[C@@H](CC1=CC2=CC(=CC(=C2C(=O)O1)O)OC)O |
SMILES canonique |
CC(CC1=CC2=CC(=CC(=C2C(=O)O1)O)OC)O |
Synonymes |
diaporthin |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















